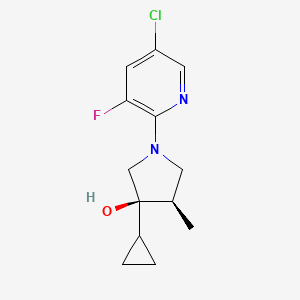
(3R*,4R*)-1-(5-chloro-3-fluoro-2-pyridinyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound belongs to a class of chemicals that are often explored for their potential biological activities and chemical properties, given their complex structure which includes a cyclopropyl group, a pyrrolidinol moiety, and halogenated pyridine. Research in this domain typically focuses on the development of efficient synthetic methods, understanding the compound's molecular structure, and exploring its chemical reactivity and properties.
Synthesis Analysis
A practical synthesis approach for structurally related compounds typically involves palladium-catalyzed reactions, regioselective chlorination, and coupling of key building blocks. For instance, Wang et al. (2006) describe a synthesis involving palladium-catalyzed cyanation/reduction sequences, highlighting the intricacies of introducing specific functional groups into complex molecules (Wang et al., 2006).
Molecular Structure Analysis
The crystal structure analysis of related compounds, as discussed by Sharma et al. (2013), provides insights into molecular conformations, such as planarity and the adoption of specific ring conformations. Such analyses often reveal the stability and reactivity potential of molecules (Sharma et al., 2013).
Chemical Reactions and Properties
Research by Ried et al. (1981) into reactions involving cyclobutenediones can offer insights into the types of chemical transformations that similar compounds might undergo, such as reactions with nucleophiles leading to mono- or disubstituted products, which is relevant for understanding the chemical behavior of complex molecules (Ried et al., 1981).
Physical Properties Analysis
The physical properties of a compound can be inferred from related research, which often involves the study of melting points, solubility, and crystal structure to determine material stability and suitability for various applications. Although specific studies on the physical properties of "(3R*,4R*)-1-(5-chloro-3-fluoro-2-pyridinyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol" were not found, general trends can be extrapolated from similar chemical analyses.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for undergoing specific types of chemical reactions, are crucial for understanding the applications and handling of the compound. Studies on similar compounds, such as those by Lu and Shi (2007), provide valuable information on the conditions under which these molecules can undergo transformations, including cycloaddition reactions and other synthetically useful processes (Lu & Shi, 2007).
Eigenschaften
IUPAC Name |
(3R,4R)-1-(5-chloro-3-fluoropyridin-2-yl)-3-cyclopropyl-4-methylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O/c1-8-6-17(7-13(8,18)9-2-3-9)12-11(15)4-10(14)5-16-12/h4-5,8-9,18H,2-3,6-7H2,1H3/t8-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVFDWZKUXWSAN-OQPBUACISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C3=C(C=C(C=N3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C3=C(C=C(C=N3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-(5-chloro-3-fluoro-2-pyridinyl)-3-cyclopropyl-4-methyl-3-pyrrolidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5672107.png)
![2-allyl-6-[(mesitylamino)methyl]phenol](/img/structure/B5672112.png)
![9-(6-methyl-3-pyridazinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5672120.png)
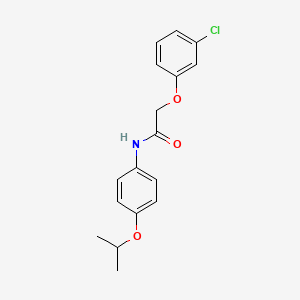
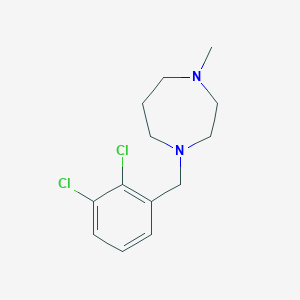
![8-[5-(4-isopropylphenyl)-3-methyl-1H-pyrazol-1-yl]quinoline](/img/structure/B5672149.png)
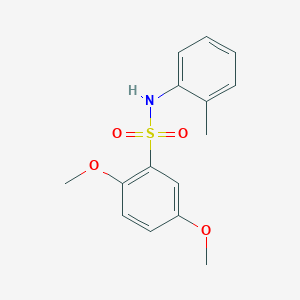

![3-{1-[3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5672178.png)

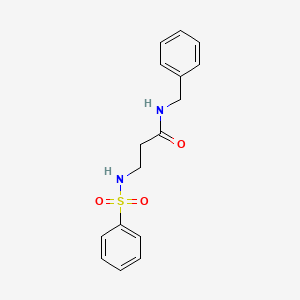

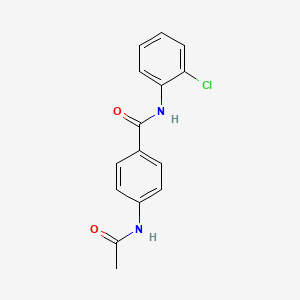
![1-(2-chloro-6-fluorobenzyl)-3-cyclopropyl-5-[2-(2-methyl-1H-imidazol-1-yl)propyl]-1H-1,2,4-triazole](/img/structure/B5672223.png)